1-(3-Amino-2-chloropyridin-4-yl)ethanone
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Overview
Description
1-(3-Amino-2-chloropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a chlorine atom at the second position, and an ethanone group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-chloropyridin-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-2-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-chloropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-chloropyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-chloropyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3-Amino-4-chloropyridin-2-yl)ethanone: Similar structure but with different positions of the amino and chloro groups.
1-(3-Amino-2-bromopyridin-4-yl)ethanone: Bromine atom instead of chlorine.
1-(3-Amino-2-fluoropyridin-4-yl)ethanone: Fluorine atom instead of chlorine.
Uniqueness: 1-(3-Amino-2-chloropyridin-4-yl)ethanone is unique due to the specific positioning of the amino and chloro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-amino-2-chloropyridin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWFHDCOPCVDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376238 |
Source
|
Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342899-35-8 |
Source
|
Record name | 1-(3-Amino-2-chloro-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342899-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-amino-2-chloropyridin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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